Gypenoside XIII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gypenoside XIII can be synthesized through enzymatic biotransformation. For instance, a thermophilic glycoside hydrolase from Fervidobacterium pennivorans can be used to transform gypenoside XLIX into gylongiposide I, which is structurally similar to this compound . The reaction typically occurs at pH 6.0 and 80°C for 4 hours, with a molar yield of 100%.
Industrial Production Methods: Industrial production of gypenosides, including this compound, often involves extraction from Gynostemma pentaphyllum using solvents like ethanol. The extract is then purified using techniques such as column chromatography to isolate specific gypenosides .
Chemical Reactions Analysis
Types of Reactions: Gypenoside XIII undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in an alkaline medium.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gypenoside XIII has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Medicine: Investigated for its neuroprotective effects, cardiovascular protection, and potential anti-cancer properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Gypenoside XIII exerts its effects through various molecular pathways:
Comparison with Similar Compounds
Gypenoside XVII: Known for its cardiovascular protective effects and ability to attenuate endothelial apoptosis.
Gypenoside LXXV: Exhibits anti-inflammatory and anti-fibrotic properties, particularly in the context of non-alcoholic steatohepatitis.
Gypenoside XLIX: Studied for its antiviral properties and ability to be transformed into other bioactive compounds.
Uniqueness of Gypenoside XIII: this compound stands out due to its broad spectrum of pharmacological activities, including neuroprotection, cardiovascular protection, and potential anti-cancer properties. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research and therapeutic applications.
Biological Activity
Gypenoside XIII, a saponin derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy, lipid metabolism, and neuroprotection. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
1. Overview of this compound
This compound is one of the many gypenosides identified in Gynostemma pentaphyllum, a plant known for its medicinal properties. This compound is structurally similar to ginsenosides, which are well-studied for their pharmacological effects. Recent research highlights the potential of this compound in various therapeutic applications.
Recent studies have demonstrated that this compound induces apoptosis in cancer cells through multiple pathways:
- PI3K/AKT/mTOR Pathway : this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to increased apoptosis in gastric cancer cells (HGC-27 and SGC-7901) in a dose- and time-dependent manner .
- Immune Modulation : The compound enhances T-cell antitumor immunity by downregulating PD-L1 expression, thus improving immune responses against tumors .
2.2 Case Studies
A study involving animal models confirmed the antitumor efficacy of this compound, where treated groups exhibited significant tumor size reduction and enhanced immune cell activity compared to control groups .
3. Lipid Metabolism Regulation
This compound has also been implicated in lipid metabolism regulation:
- Effects on HepG2 Cells : Research indicates that this compound can modulate lipid metabolism in HepG2 hepatocytes, demonstrating potential benefits for conditions like fatty liver disease .
- Clinical Implications : In clinical settings, this compound has been associated with improved lipid profiles, suggesting its utility in managing hyperlipidemia and obesity .
4. Neuroprotective Effects
The neuroprotective properties of this compound are noteworthy:
- Oxidative Stress Reduction : Studies suggest that this compound can mitigate oxidative stress-induced neurotoxicity through the activation of the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative damage .
- Cognitive Function : Preliminary findings indicate potential benefits in cognitive function preservation, particularly under stress conditions .
5. Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
6. Conclusion
This compound exhibits promising biological activities that could be harnessed for therapeutic purposes, particularly in oncology and metabolic disorders. Continued research is essential to fully elucidate its mechanisms and potential clinical applications.
Properties
Molecular Formula |
C41H70O12 |
---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 |
InChI Key |
YNBYFOIDLBTOMW-IPTBNLQOSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.